molecular formula C23H28ClN3S2 B2654911 3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole CAS No. 344268-84-4

3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B2654911
CAS No.: 344268-84-4
M. Wt: 446.07
InChI Key: KPHARJQLNLZINS-UHFFFAOYSA-N
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Description

The compound 3-((4-(tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole is a triazole derivative characterized by a central 1,2,4-triazole ring substituted at three positions:

  • Position 3: A 4-(tert-butyl)benzyl sulfanyl group, contributing steric bulk and lipophilicity.
  • Position 4: An ethyl group, influencing conformational flexibility and metabolic stability.

This structural arrangement combines hydrophobic (tert-butyl), electron-withdrawing (chlorine), and alkyl (ethyl) substituents, making it a candidate for diverse pharmacological applications. Its synthesis likely follows established protocols for triazole thioethers, involving nucleophilic substitution between thiol precursors and benzyl halides .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3S2/c1-5-27-21(16-28-14-17-8-12-20(24)13-9-17)25-26-22(27)29-15-18-6-10-19(11-7-18)23(2,3)4/h6-13H,5,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHARJQLNLZINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the tert-butyl and chlorobenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The tert-butyl group in the target compound enhances membrane permeability compared to trifluoromethyl () or nitro () substituents but may reduce aqueous solubility.
  • Steric Factors : Adamantyl () and tert-butyl groups introduce significant bulk, which may improve target affinity but hinder synthetic yields compared to smaller substituents like methyl or isopropyl .

Biological Activity

3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole is a novel compound that belongs to the class of triazole derivatives. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly its antimicrobial and antifungal properties.

Structural Characteristics

The compound features a five-membered triazole ring that includes three nitrogen atoms and two carbon atoms. Its unique structure is enhanced by the presence of a tert-butyl group and chlorobenzyl groups attached to sulfur atoms, which may influence its biological interactions and pharmacological properties .

Antimicrobial Properties

Triazole derivatives are widely recognized for their antimicrobial activity. Research indicates that this compound exhibits significant activity against various pathogens. The compound's structural features may enhance its ability to interact with biological targets, making it a candidate for further pharmacological evaluation .

Antifungal Activity

Recent studies have highlighted the effectiveness of triazole derivatives as antifungal agents. The 1,2,4-triazole core is critical in many antifungal drugs due to its broad-spectrum efficacy. The biological activity of this compound suggests potential as an antifungal agent, particularly against resistant strains .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar triazole compounds:

  • Synthesis and Evaluation : A study synthesized novel bis-triazoles and assessed their biological properties, focusing on thymidine phosphorylase inhibition. The results showed significant antimicrobial activity and potential as anti-tumor agents .
  • Structure-Activity Relationship (SAR) : Research on various 1,2,4-triazole derivatives revealed that modifications to the triazole ring significantly affect their antifungal activity. The presence of bulky groups like tert-butyl enhances interaction with fungal targets .
  • Molecular Docking Studies : Molecular docking analyses have provided insights into how triazole derivatives interact with specific enzymes involved in fungal metabolism. These studies are crucial for understanding the mechanisms underlying their biological activity .

Comparative Table of Biological Activities

Compound NameAntimicrobial ActivityAntifungal ActivityInhibitory Action
This compoundSignificantModerateThymidine phosphorylase inhibition
Bis-triazoles (similar structure)HighHighStrong TP inhibition
Other triazole derivativesVariableHighVariable

Q & A

Basic: What synthetic routes are optimized for preparing this compound, and what reaction parameters critically influence yield?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Thiol-alkylation : Reacting 4-(tert-butyl)benzyl mercaptan and 4-chlorobenzyl mercaptan with a triazole precursor (e.g., 4-ethyl-1,2,4-triazole-3-thiol) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
    Critical Parameters :
  • Temperature control : Excessive heat may lead to sulfanyl group oxidation.
  • Stoichiometry : Equimolar ratios of thiols to triazole precursors minimize byproducts.
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction efficiency .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 7.2–7.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
  • FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch, if unoxidized) and 1600–1650 cm⁻¹ (C=N triazole ring) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., S–C distances ~1.8 Å) and packing motifs. Refinement via SHELXL or SHELXT ensures accuracy .

Basic: How does the sulfanyl group influence the compound’s reactivity under oxidative or nucleophilic conditions?

Methodological Answer:

  • Oxidation : Sulfanyl (-S-) groups oxidize to sulfoxides (-SO-) or sulfones (-SO₂-) using H₂O₂ or mCPBA. Monitor via TLC (Rf shift) or IR (loss of S-H stretch) .
  • Nucleophilic Substitution : The triazole ring’s N-atoms participate in SN2 reactions. For example, alkylation with methyl iodide in THF/KOH yields N-methyl derivatives .
  • Stability : Sulfanyl groups are prone to air oxidation; store under inert gas (N₂/Ar) .

Advanced: How can DFT and molecular docking elucidate electronic properties and binding interactions with biological targets?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with X-ray data to validate tautomeric forms .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 11β-HSD1). Key residues (e.g., Ser170, Tyr183) may form hydrogen bonds with triazole or sulfanyl groups .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Advanced: What methodologies are robust for evaluating this compound’s potential as an enzyme inhibitor or antimicrobial agent?

Methodological Answer:

  • Enzyme Assays : For 11β-HSD1 inhibition, use recombinant human enzyme with cortisol/cortisone conversion monitored via LC-MS. IC₅₀ values < 100 nM indicate high potency .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤ 8 μg/mL suggest efficacy .
  • Cytotoxicity : MTT assay on HEK293 cells to rule off-target effects (IC₅₀ > 50 μM preferred) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Data Triangulation : Cross-validate docking results (e.g., binding affinity) with mutagenesis studies (e.g., Ala-scanning of target residues) .
  • Solvent Effects : Re-run DFT calculations with implicit solvation models (e.g., PCM) to account for aqueous vs. hydrophobic environments .
  • Crystallographic Validation : Co-crystallize the compound with its target (e.g., 11β-HSD1) to resolve steric/electronic mismatches .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion (e.g., sitting-drop) with PEG 4000 in DMSO/water mixtures .
  • Temperature Gradients : Slow cooling (0.1°C/min) from 40°C to 4°C promotes ordered crystal growth .
  • Additives : Introduce co-formers (e.g., carboxylic acids) to stabilize π-π stacking or hydrogen-bonding networks .

Advanced: How do steric effects from the tert-butyl and 4-chlorobenzyl groups impact conformational flexibility?

Methodological Answer:

  • Rotational Barriers : Use variable-temperature NMR to assess restricted rotation (e.g., tert-butyl group’s ΔG‡ > 60 kJ/mol) .
  • X-ray vs. DFT : Compare dihedral angles (e.g., C-S-C-C) from crystallography with DFT-optimized geometries to quantify steric strain .
  • Dynamic NMR : Monitor coalescence of aromatic proton signals to determine torsional flexibility .

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